

Technical Guide: Spectral Characterization of 4-Methoxy-2-methylpyrimidine

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Compound of Interest

Compound Name: 4-Methoxy-2-methylpyrimidine

CAS No.: 7314-65-0

Cat. No.: B1581759

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Executive Summary & Structural Logic

4-Methoxy-2-methylpyrimidine (CAS 7314-65-0) represents a critical intermediate scaffold in the development of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical agents (e.g., kinase inhibitors).

For the researcher, the structural integrity of this compound relies on the precise regiochemical distinction between the N-methyl and O-methyl isomers, as well as the differentiation from its isomer 2-methoxy-4-methylpyrimidine. This guide provides a self-validating spectral framework to confirm identity and purity.

Compound Profile

Property	Data
IUPAC Name	4-Methoxy-2-methylpyrimidine
CAS RN	7314-65-0
Molecular Formula	
Molecular Weight	124.14 g/mol
Physical State	Colorless to pale yellow liquid / Low-melting solid
Boiling Point	~180°C (Predicted)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below serves as the primary confirmation tool. The key diagnostic feature is the chemical shift of the C5 and C6 protons, which validates the 2,4-substitution pattern.

H NMR Data (400 MHz,

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Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Structural Assignment
H-6	8.32	Doublet (d)	1H	5.8	Deshielded by adjacent N; characteristic of pyrimidine C6.
H-5	6.55	Doublet (d)	1H	5.8	Shielded by ortho-methoxy group; confirms 4-position substitution.
	3.96	Singlet (s)	3H	-	Diagnostic methoxy peak; distinct from N-Me (usually ~3.5 ppm).
	2.61	Singlet (s)	3H	-	Methyl group on the aromatic ring (between two nitrogens).

Expert Insight: The coupling constant (

Hz) is specific to the pyrimidine ring. If this value deviates significantly (>7 Hz), suspect ring opening or contamination with pyridine derivatives. The chemical shift of the methoxy group (3.96 ppm) confirms O-alkylation; N-alkylation (formation of a pyrimidone) would typically result in a shift upfield and a change in the aromatic proton splitting patterns.

C NMR Data (100 MHz,

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Carbon	Shift (, ppm)	Assignment Logic
C-4	169.5	Ipsso-carbon attached to Oxygen (most deshielded).
C-2	167.2	Ipsso-carbon between two Nitrogens.
C-6	157.1	Aromatic CH adjacent to Nitrogen.
C-5	103.5	Aromatic CH beta to Nitrogen (shielded).
	53.8	Methoxy carbon.
	26.1	Methyl carbon.

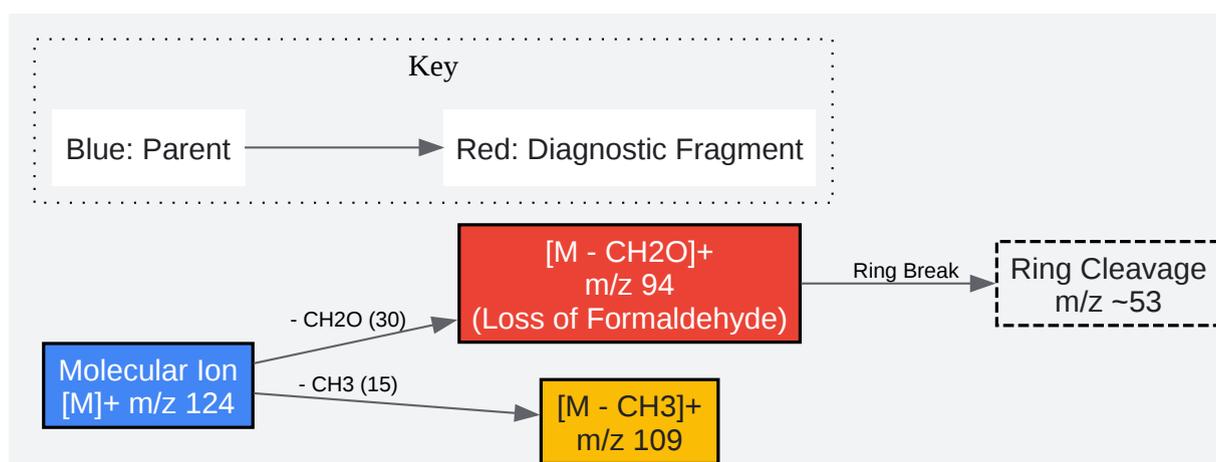
Mass Spectrometry (MS)

Mass spectrometry provides the molecular fingerprint. For **4-methoxy-2-methylpyrimidine**, the fragmentation pattern is dominated by the loss of the methoxy substituent and ring cleavage.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z (Intensity)	Fragment Ion	Mechanistic Explanation
124 ()	Molecular Ion	Base peak or high intensity; stable aromatic heterocycle.
123 ()		Loss of hydrogen (common in methyl-substituted aromatics).
109 ()		Loss of methyl radical (likely from the C2-position or methoxy).
95 ()		Loss of formyl radical (rearrangement of methoxy group).
94 ()		Diagnostic: Loss of formaldehyde from the methoxy group via McLafferty-like rearrangement.
53/54	Ring Fragments	Cleavage of the pyrimidine ring (loss of HCN).

Fragmentation Pathway Diagram



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Figure 1: Proposed fragmentation pathway focusing on the diagnostic loss of formaldehyde characteristic of methoxy-pyrimidines.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional groups and absence of starting materials (e.g., absence of -OH from hydroxypyrimidine precursor).

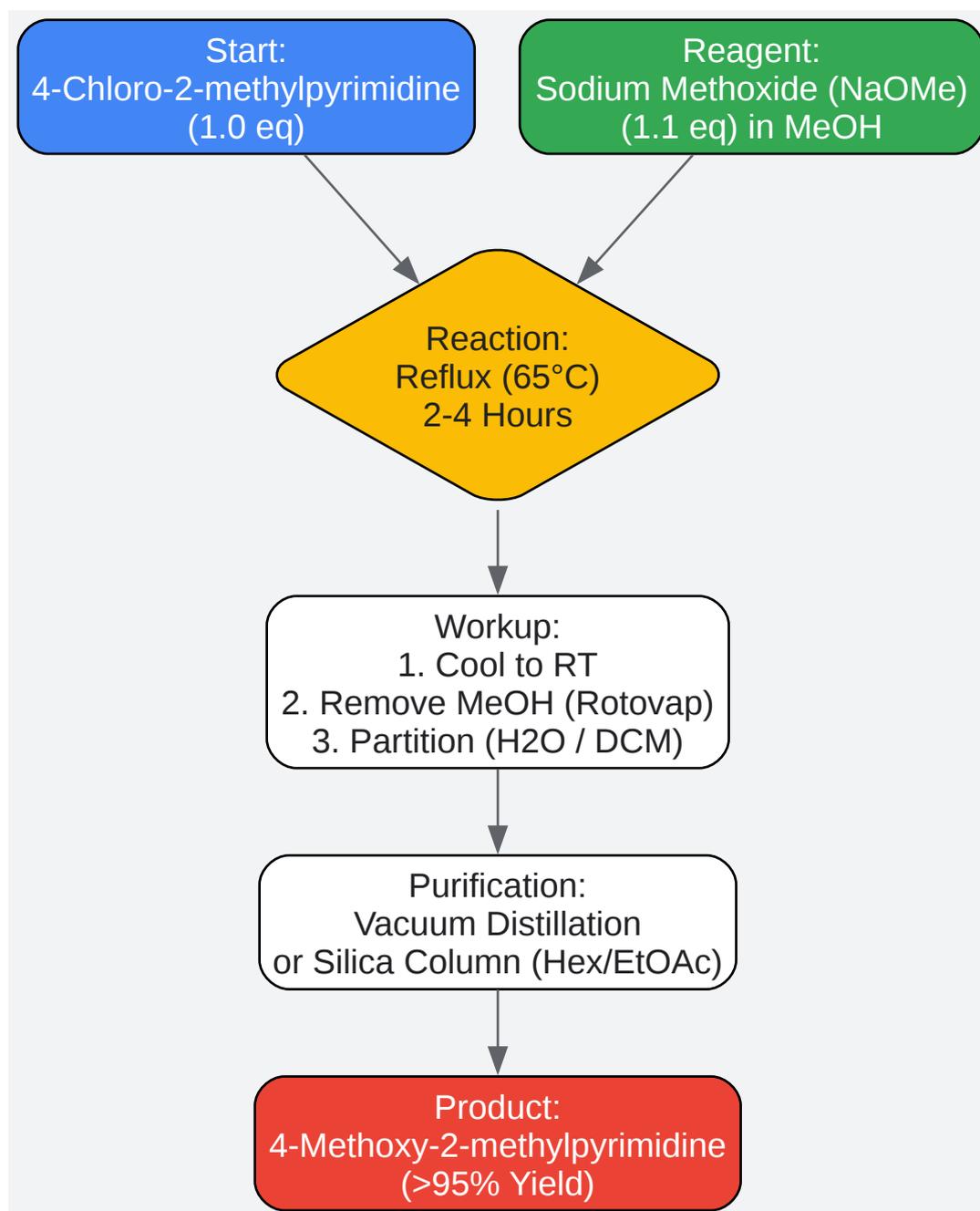
Wavenumber ()	Vibration Mode	Description
3050 - 3010	C-H Stretch (Ar)	Weak aromatic C-H stretching.
2990 - 2850	C-H Stretch (Alk)	Methyl and Methoxy C-H stretching.
1580, 1550	C=N / C=C Stretch	Characteristic pyrimidine ring skeletal vibrations.
1460, 1380	C-H Bend	Methyl group deformation.
1200 - 1050	C-O Stretch	Strong band. Confirms the ether linkage (C-O-C).

Experimental Protocol: Synthesis & Purification

To ensure the spectral data above correlates to a high-purity standard, the following synthesis protocol is recommended. This method utilizes Nucleophilic Aromatic Substitution (

), which is superior to O-methylation of hydroxypyrimidines due to the avoidance of N-alkylated byproducts.

Reaction Scheme



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Figure 2: Synthesis workflow via S_NAr displacement of chloride.

Step-by-Step Methodology

- Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-2-methylpyrimidine (10.0 g, 77.8 mmol) in anhydrous methanol (50 mL).

- Addition: Slowly add a solution of sodium methoxide (25% wt in methanol, 18.5 mL, ~85 mmol) dropwise over 15 minutes. Exothermic reaction—monitor internal temperature.
- Reaction: Heat the mixture to reflux (approx. 65°C) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). Starting material () should disappear; product () will appear.
- Quench & Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol. Resuspend the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL).
- Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (20 mL). Combine organic layers, dry over anhydrous , filter, and concentrate.
- Purification: The crude oil is typically pure enough for use (>95%). For analytical standards, purify via vacuum distillation (bp ~60-65°C at 1 mmHg) or flash column chromatography.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these common impurities:

- 4-Hydroxy-2-methylpyrimidine: Result of hydrolysis.
 - Detection: Broad IR stretch at 3300-3400 (-OH/NH). Mass spec peak at m/z 110.
- 4-Chloro-2-methylpyrimidine: Unreacted starting material.
 - Detection: Mass spec isotope pattern (M+ and M+2 in 3:1 ratio at 128/130).
- 2-Methoxy-4-methylpyrimidine: Regioisomer (rare in this synthesis, common in others).

- Detection: ¹H NMR shifts will differ slightly; H-6 doublet will be less deshielded if the methoxy is at position 2.

References

- PubChem. (2023). **4-Methoxy-2-methylpyrimidine** (Compound).^{[1][2][3][4][5][6][7]} National Library of Medicine. Available at: [\[Link\]](#)
- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyrimidine derivatives. U.S. Department of Commerce. Available at: [\[Link\]](#)

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Sources

- 1. 7314-65-0 CAS MSDS (Pyrimidine, 4-methoxy-2-methyl- (6Cl,7Cl,8Cl,9Cl)) Melting Point Boiling Point Density CAS Chemical Properties [\[chemicalbook.com\]](https://chemicalbook.com)
- 2. 4-Methoxy-2-methylpyrimidine | C₆H₈N₂O | CID 535905 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. 4-Methoxy-2-methylpyrimidine | C₆H₈N₂O | CID 535905 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. 4-Dimethylaminopyridine | Pyridines | Ambeed.com [\[ambeed.com\]](https://ambeed.com)
- 5. Custom Synthesis Services | AmBeed [\[ambeed.com\]](https://ambeed.com)
- 6. 14221-01-3 | Tetrakis(triphenylphosphine)palladium | Ambeed.com [\[ambeed.com\]](https://ambeed.com)
- 7. Buy Ethyl 4-methoxy-2-methylpyrimidine-5-carboxylate | 7122-77-2 [\[smolecule.com\]](https://smolecule.com)
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